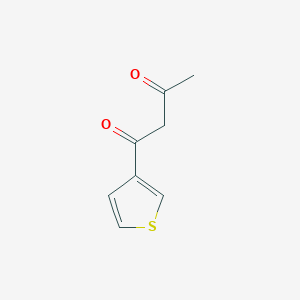

1-(Thiophen-3-yl)butane-1,3-dione

Description

Properties

IUPAC Name |

1-thiophen-3-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZONUOICQZXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Synthesis of 1 Thiophen 3 Yl Butane 1,3 Dione

Retrosynthetic Analysis of 1-(Thiophen-3-yl)butane-1,3-dione

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the primary disconnection occurs at the carbon-carbon bond between the two carbonyl groups, a common strategy for 1,3-dicarbonyl compounds. amazonaws.com

This disconnection reveals two synthons: a thiophen-3-yl acyl cation and an acetyl anion. The corresponding synthetic equivalents for these synthons are an activated derivative of 3-thiophenecarboxylic acid (such as an ester or acid chloride) and an enolate of acetone, respectively. This retrosynthetic approach logically leads to the Claisen condensation reaction as a primary synthetic route.

Classical Condensation Reactions for β-Diketone Synthesis Applied to this compound Precursors

The Claisen condensation is a cornerstone of β-diketone synthesis, involving the base-promoted reaction between an ester and a ketone (or another ester). youtube.commasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a 3-acetylthiophene (B72516) with an appropriate acylating agent or the reaction of a thiophene-3-carboxylate ester with acetone.

A general procedure for a Claisen-type condensation involves the use of a strong base, such as sodium hydride (NaH) or sodium ethoxide, to generate an enolate from the ketone component. evitachem.comijpras.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group forms the β-diketone. youtube.com An acidic workup is necessary to protonate the resulting enolate, which is stabilized by the two adjacent carbonyl groups. youtube.com

For instance, the synthesis of a related compound, 1-(1-benzothiophen-2-yl)butane-1,3-dione, is achieved by reacting a benzothiophene (B83047) derivative with sodium hydride in ethyl acetate. evitachem.com The reaction mixture is stirred for an extended period to ensure completion before being quenched and purified. evitachem.com The use of stronger bases like sodium amide or sodium hydride in place of sodium ethoxide can often lead to higher yields. organic-chemistry.org

A study on the synthesis of β-diketones with 2-thienyl and perfluorinated alkyl groups highlights the importance of reaction conditions. nih.gov The researchers found that adding the carbonyl compounds slowly to a suspension of NaH in THF at low temperatures, followed by stirring at room temperature, improved yields and purity compared to prolonged refluxing. nih.gov

| Precursors | Base | Solvent | Key Conditions | Product | Reference |

| 3-Acetylthiophene, Ethyl Acetate | Sodium Hydride | Tetrahydrofuran (THF) | Slow addition at low temperature, then room temperature stirring. | This compound | nih.gov |

| Thiophene-3-carboxylate, Acetone | Sodium Ethoxide | Ethanol | Base-promoted condensation. | This compound | youtube.commasterorganicchemistry.com |

| Benzothiophene derivative, Ethyl Acetate | Sodium Hydride | Ethyl Acetate | Low temperature addition, extended stirring at room temperature. | 1-(1-Benzothiophen-2-yl)butane-1,3-dione | evitachem.com |

Green Chemistry Approaches and Sustainable Synthetic Routes to Thiophene-Substituted β-Diketones

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of thiophene-substituted β-diketones, this can involve the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of electrochemical synthesis, which can often be conducted under mild, ambient conditions, reducing the need for harsh reagents and high temperatures. rsc.org While not yet specifically reported for this compound, electrochemical methods have been successfully applied to the synthesis of related sulfur-containing compounds. rsc.org Another avenue explores the use of plant extracts or microorganisms for nanoparticle synthesis, which can act as catalysts, thereby avoiding toxic organic solvents. ejcmpr.com The development of novel synthetic methods with improved sustainability is an ongoing area of interest in thiophene (B33073) chemistry. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Strategies for β-Diketones with Heteroaromatic Moieties

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov While the direct chemoenzymatic synthesis of this compound has not been extensively documented, the broader application of enzymes for β-diketone synthesis is a growing field.

A notable example is the use of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolase (B8822740) from Yersinia pseudotuberculosis, which can catalyze the cross-aldol condensation between an aldehyde and a ketone. nih.gov This demonstrates the potential for enzymatic reactions to form the carbon-carbon bond central to the β-diketone structure. Such biocatalytic methods often exhibit high substrate tolerance, accepting a wide range of cyclic and open-chain ketones, which suggests that heteroaromatic ketones like acetylthiophene could be viable substrates. nih.gov Further research in this area could lead to efficient and enantioselective syntheses of heteroaromatic β-diketones.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the Claisen condensation, several factors can be fine-tuned. The choice of base is critical; stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can be more effective than sodium ethoxide, particularly with less acidic ketones. nih.gov However, the use of very strong bases can sometimes promote self-condensation of the ketone as a side reaction. nih.gov

Solvent choice also plays a significant role. Aprotic, non-coordinating solvents are often preferred for condensations involving enolates. nih.gov Temperature control is another key parameter. While some condensations are run at room temperature or reflux, others benefit from initial cooling to control the reaction rate and prevent side product formation. evitachem.comnih.gov For example, in the synthesis of diferrocenyl β-diketones, using KOtBu as a base instead of LDA reduced the formation of an aldol (B89426) condensation byproduct and slightly increased the yield of the desired diketone. nih.gov

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Base | KOtBu vs. LDA | Reduced self-aldol condensation byproduct, slightly increased yield. | nih.gov |

| Temperature | Slow addition at <5 °C vs. Reflux | Decreased side products, improved yield and purity. | nih.gov |

| Reactant Addition | Slow dropwise addition | Avoids dangerously vigorous autocatalytic reactions. | nih.gov |

| Workup | Acidic quench | Neutralizes the reaction and protonates the product enolate. | youtube.com |

Purification and Isolation Techniques for High-Purity this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For β-diketones like this compound, a combination of techniques is often employed.

A common initial step is an aqueous workup to remove water-soluble impurities. evitachem.com The organic product is then extracted into a suitable solvent like ethyl acetate. evitachem.com The most prevalent method for purifying β-diketones is column chromatography on silica (B1680970) gel. evitachem.com

An alternative and effective purification strategy for β-diketones involves the formation of a copper(II) chelate. nih.gov The crude reaction mixture is treated with a hot aqueous solution of copper(II) acetate. The resulting copper salt of the β-diketone precipitates out and can be collected by filtration. This chelate is often pure enough to be carried forward or can be further purified. The pure β-diketone is then liberated from the copper chelate by decomposition with a strong acid. nih.gov This method can be particularly advantageous for removing side products that are difficult to separate by chromatography. nih.gov For some β-diketones, particularly those with fluorinated side chains, simple vacuum distillation of the crude mixture can be sufficient to obtain a pure product. nih.gov

| Technique | Description | Advantages | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Widely applicable, can separate closely related compounds. | evitachem.com |

| Copper Chelate Formation | Precipitation of the β-diketone as a copper(II) salt, followed by acid decomposition. | Highly selective for β-diketones, can remove difficult impurities. | nih.gov |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for thermally stable, volatile compounds; can be simpler than chromatography. | nih.gov |

| Aqueous Workup/Extraction | Use of immiscible solvents to separate the product from water-soluble impurities. | Simple, effective for initial cleanup. | evitachem.com |

Chemical Reactivity and Mechanistic Investigations of 1 Thiophen 3 Yl Butane 1,3 Dione

Enol-Keto Tautomerism Dynamics and Equilibrium Studies in 1-(Thiophen-3-yl)butane-1,3-dione

This compound, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers. libretexts.orglibretexts.org This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. The stability of the enol form is significantly influenced by intramolecular hydrogen bonding and conjugation. echemi.commasterorganicchemistry.com

The two possible enol tautomers for an unsymmetrical β-diketone like 1-phenylbutane-1,3-dione are stabilized to different extents. stackexchange.com The enol form where the double bond is in conjugation with the phenyl ring is more stable due to extended resonance. echemi.comstackexchange.com A similar consideration applies to this compound, where the enol form with the C=C double bond conjugated to the thiophene (B33073) ring is expected to be more stable. The presence of electron-withdrawing groups, such as the trifluoromethyl group in thenoyltrifluoroacetone, favors the enol form. mdpi.com

The position of the keto-enol equilibrium is highly dependent on the solvent. nih.gov In polar solvents, the more polar keto form is generally favored, while in non-polar solvents, the enol form, stabilized by an internal hydrogen bond, predominates. asu.edu This phenomenon is described by Meyer's rule, which states that the equilibrium shifts toward the keto form with increasing solvent polarity. asu.edu However, some studies suggest that the enol tautomer can have a larger dipole moment than the keto form, challenging the traditional explanation for the solvent effect. asu.edu

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism, as the keto and enol forms give distinct signals. nih.govthermofisher.com The equilibrium constant (Keq = [enol]/[keto]) can be determined by integrating the signals corresponding to each tautomer. thermofisher.com For example, in ethyl acetoacetate, the enol methyl protons and the keto methylene (B1212753) protons have distinct chemical shifts, allowing for the quantification of each form. thermofisher.com The temperature also affects the equilibrium, and thermodynamic parameters such as ΔG, ΔH, and ΔS for the tautomerization can be determined from variable-temperature NMR studies. asu.eduresearchgate.net

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents generally favor the keto form, while non-polar solvents favor the enol form. asu.edu |

| Temperature | The equilibrium constant is temperature-dependent, allowing for the determination of thermodynamic parameters. asu.eduthermofisher.com |

| Substituent Effects | Electron-withdrawing groups on the β-diketone backbone, like a trifluoromethyl group, tend to increase the proportion of the enol tautomer. mdpi.com |

| Conjugation | Extended conjugation, such as with an aromatic or heteroaromatic ring, stabilizes the enol form. echemi.comstackexchange.com |

| Intramolecular Hydrogen Bonding | The formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl and the other carbonyl group is a major stabilizing factor for the enol tautomer. masterorganicchemistry.com |

Electrophilic and Nucleophilic Substitution Reactions Involving the Thiophene Ring and β-Diketone Moiety

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. nih.gov Thiophene is more reactive than benzene (B151609) towards electrophiles. nih.gov The sulfur atom's lone pair participates in the aromatic sextet, activating the ring. nih.gov Common electrophilic substitutions include halogenation and sulfonation. nih.gov

The β-diketone moiety contains acidic α-hydrogens, making it nucleophilic upon deprotonation. libretexts.org This enolate can react with various electrophiles. The reaction of 1,3-dicarbonyl compounds with electrophiles is a fundamental transformation in organic synthesis.

Cyclization Reactions and Heterocycle Formation from this compound

1,3-Diketones are versatile precursors for the synthesis of various heterocyclic compounds. mdpi.comnih.gov The reaction of this compound with hydrazine (B178648) derivatives is a common method for preparing pyrazoles. mdpi.comnih.gov This condensation reaction typically proceeds via a [3+2] annulation. mdpi.com The regioselectivity of the reaction depends on the substitution pattern of the diketone and the reaction conditions.

For example, the synthesis of pyrazoles substituted with a thiophene moiety has been achieved by reacting chalcone-type compounds with phenylhydrazine (B124118) hydrochloride. mdpi.com Similarly, 1,3-diketones can be used to synthesize a variety of other heterocycles, such as isoxazoles and pyrimidines. The Gewald reaction, which involves the condensation of a ketone with an active methylene compound in the presence of sulfur and a base, is a well-known method for synthesizing substituted thiophenes. nih.gov

Table 2: Examples of Heterocycles Synthesized from 1,3-Diketones

| Reactant | Heterocyclic Product | Reaction Type |

| Hydrazine derivatives | Pyrazole | Condensation/Cyclization mdpi.comnih.gov |

| Hydroxylamine | Isoxazole | Condensation/Cyclization |

| Urea (B33335) or Thiourea | Pyrimidine or Thiopyrimidine | Condensation/Cyclization |

| Amines and an α-halo ketone | Thiophene (Gewald Synthesis) | Multi-component reaction nih.gov |

Reductive and Oxidative Transformations of this compound

The carbonyl groups of the β-diketone moiety in this compound can be reduced. For instance, the reduction of 1,7-di(thiophen-2-yl)heptane-1,7-dione with sodium borohydride (B1222165) yields the corresponding diol. nih.gov It is expected that this compound would undergo a similar reduction to yield 1-(thiophen-3-yl)butane-1,3-diol.

The thiophene ring itself can undergo oxidative transformations, although this can be more challenging than with other aromatic systems. wikipedia.org Oxidation of thiophene can occur at the sulfur atom to form a thiophene S-oxide, or at the double bonds to form an epoxide. wikipedia.org The S-oxide is an intermediate that can undergo further reactions like Diels-Alder dimerization. wikipedia.org

Acid-Base Properties and Proton Transfer Mechanisms of this compound

The methylene protons (α-protons) located between the two carbonyl groups of a β-diketone are acidic. libretexts.orglibretexts.org The pKa values for the α-protons of β-dicarbonyls are typically in the range of 9-13. thermofisher.com The acidity is due to the electron-withdrawing effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion.

Proton transfer is a key step in the keto-enol tautomerism. rsc.orgrsc.org In the excited state, intramolecular proton transfer can occur on an ultrafast timescale. rsc.org Studies on unsymmetrical β-diketones have shown that upon UV excitation, the intramolecular hydrogen bond can break, followed by photochemical processes. rsc.orgrsc.org The proton transfer dynamics can be monitored using techniques like femtosecond transient absorption spectroscopy. rsc.orgrsc.org

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics of the keto-enol tautomerism can be studied using various techniques, including NMR spectroscopy. asu.edu The equilibrium between the tautomers is slow on the NMR timescale, allowing for the determination of their relative concentrations. asu.edu By studying the temperature dependence of the equilibrium constant, the thermodynamic parameters (ΔH and ΔS) for the tautomerization can be calculated. researchgate.net

For example, for a series of β-diketones, the enthalpy of enolisation (–ΔH) was found to range from 1.3 to 4.6 kcal/mol, and the entropy (–ΔS) from 3.4 to 9.5 cal/mol·deg. researchgate.net These values are influenced by steric and electronic effects of the substituents. researchgate.net

Coordination Chemistry and Metal Complexation of 1 Thiophen 3 Yl Butane 1,3 Dione

Ligand Design Principles and Coordination Modes of 1-(Thiophen-3-yl)butane-1,3-dione as a β-Diketone Ligand

This compound belongs to the class of β-diketones, which are renowned for their excellent chelating properties. The key to its coordinating ability lies in the keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and an enol form. mdpi.com The enol form is particularly significant for coordination chemistry, as deprotonation of the acidic enolic proton generates a monoanionic bidentate ligand, the β-diketonate.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound generally follows a straightforward procedure. This typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the β-diketone ligand in the presence of a base. The base, such as a hydroxide (B78521) or an amine, serves to deprotonate the ligand, facilitating its coordination to the metal center.

For instance, the synthesis of a copper(II) complex can be achieved by reacting copper(II) salts with the ligand in a 1:2 molar ratio. Thiophene-containing anilate ligands, derived from thiophene-benzoquinones, have been successfully used to synthesize copper(II) complexes. nih.gov In one example, a Cu(II) complex was isolated and structurally characterized, revealing a square planar coordination geometry around the metal center. nih.gov

Characterization of these complexes relies on a suite of analytical techniques. researchgate.net

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the C=O and C=C stretching frequencies of the β-diketonate moiety.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry and the nature of the metal-ligand bonds.

Elemental Analysis determines the empirical formula of the complex, confirming its stoichiometry.

Table 1: Representative Synthesis and Characterization of a Transition Metal Complex

| Parameter | Description |

|---|---|

| Complex | Bis[1-(thiophen-3-yl)butane-1,3-dionato]copper(II) |

| Synthesis | Reaction of a copper(II) salt with this compound in a 1:2 molar ratio in a basic medium. |

| Coordination Geometry | Typically square planar for Cu(II), as seen in related structures. nih.gov |

| IR Spectroscopy | Shows characteristic shifts in ν(C=O) and ν(C=C) bands upon coordination to the copper ion. |

| UV-Vis Spectroscopy | Exhibits d-d transition bands characteristic of a square planar Cu(II) environment. |

| Magnetic Susceptibility | Consistent with a d⁹ system having one unpaired electron. |

Lanthanide and Actinide Coordination Chemistry with this compound Ligands

β-Diketone ligands are particularly effective for complexing with lanthanide (Ln) and actinide (An) ions. The resulting complexes are often neutral, volatile, and soluble in organic solvents. A key feature of lanthanide complexes with organic ligands like this compound is the "antenna effect." mdpi.com In this process, the organic ligand absorbs UV light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits light at its own characteristic, sharp wavelength (luminescence). mdpi.com

The thiophene (B33073) group in the ligand can play a crucial role in enhancing this energy transfer process due to its aromatic nature and ability to participate in π-electron delocalization. mdpi.com Lanthanide complexes with β-diketonates have been extensively studied for applications in lighting, displays, and as biological probes. mdpi.com Although specific studies on the actinide coordination chemistry of this compound are less common, the principles are similar to those for lanthanides, with the ligand forming stable chelate complexes.

Main Group Element Complexation and Organometallic Derivatives of this compound

While less common than transition metal or lanthanide complexes, this compound can also form complexes with main group elements. For example, it can react with salts of elements like aluminum, gallium, or thallium. The coordination chemistry of thallium(I) with phosphorus-based ligands has shown trigonal pyramidal coordination modes, which could be a possibility for bulky β-diketonate complexes as well. nih.gov

Furthermore, the ligand itself can be modified to create more complex organometallic derivatives. Transition metal-catalyzed cross-coupling reactions could be employed to functionalize the thiophene ring or the diketone backbone before complexation. sioc-journal.cn This allows for the synthesis of intricate structures where the β-diketonate unit acts as an anchor to a larger organometallic framework.

Stereochemical Aspects and Chiral Metal Complexes Derived from this compound

The coordination of three bidentate ligands like this compound to an octahedral metal center can result in stereoisomerism. Specifically, Δ (delta) and Λ (lambda) enantiomers can be formed. If the ligand itself is achiral, a racemic mixture of these enantiomers will be produced.

The presence of the sulfur heteroatom in the thiophene ring can influence the conformational preferences of the metal complex. nih.gov Studies on related heterocyclic systems have shown that heteroatoms can affect the stability of axial versus equatorial isomers in certain geometries due to steric and electronic effects. nih.gov For instance, replacing an oxygen atom with a sulfur atom in a six-membered ring has been shown to decrease the preference for an axial conformation in some metal complexes. nih.gov

Chiral metal complexes can be synthesized by introducing a chiral center into the ligand itself or by using chiral ancillary ligands in conjunction with this compound. Such chiral complexes are of interest in asymmetric catalysis and materials science.

Supramolecular Assembly and Self-Organization of this compound Metal Complexes

Metal complexes of this compound can serve as building blocks for the construction of larger supramolecular assemblies. The planar nature of the metal-chelate ring and the aromatic thiophene substituent facilitates self-organization through non-covalent interactions such as π-π stacking and van der Waals forces.

In the solid state, these intermolecular contacts can lead to the formation of well-ordered one-, two-, or three-dimensional structures. For example, the crystal structure of a related copper(II) complex with a thiophene-anilate ligand revealed a square planar metal center with the ligands engaging in a set of intermolecular contacts that dictate the packing. nih.gov These self-assembly processes are fundamental to crystal engineering and the design of functional materials, including metal-organic frameworks (MOFs), where the complexes act as nodes or linkers. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 Thiophen 3 Yl Butane 1,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(thiophen-3-yl)butane-1,3-dione, providing unambiguous assignment of protons and carbons and offering deep insights into its tautomeric equilibrium.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy are instrumental in confirming the molecular structure. In a typical ¹H NMR spectrum, distinct signals corresponding to the thiophene (B33073) ring protons, the methylene (B1212753) protons, and the methyl protons are observed. nih.gov Similarly, ¹³C NMR spectroscopy provides characteristic chemical shifts for the carbonyl carbons, the thiophene ring carbons, and the aliphatic carbons, further corroborating the structural assignment. hmdb.caresearchgate.net The integration of ¹H NMR signals and the chemical shifts in ¹³C NMR are crucial for verifying the presence and connectivity of the different functional groups within the molecule. nih.govresearchgate.net

A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. NMR spectroscopy is particularly powerful in studying this phenomenon. The equilibrium is often influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds. nih.gov In solution, the compound typically exists as a mixture of these tautomers, and their relative populations can be determined from the integrated intensities of the corresponding NMR signals. mdpi.com For instance, the enol form is characterized by a distinctive enolic proton signal and shifts in the adjacent carbon signals. Theoretical calculations, often used in conjunction with experimental NMR data, can help to predict the relative stabilities of the tautomers and understand the factors governing the equilibrium. researchgate.net

Interactive Table: Representative NMR Data for Diketones and their Tautomers

| Compound/Tautomer | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| 1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione (Keto) | CDCl₃ | ¹H | 2.38, 4.12 |

| 1-(5-Fluoro-2-hydroxyphenyl)butane-1,3-dione (Enol) | CDCl₃ | ¹H | 2.21, 6.13, 11.88, 14.98 rsc.org |

| 1-(2-Hydroxy-4-methoxyphenyl)butane-1,3-dione (Keto/Enol Mixture) | CDCl₃ | ¹H | Data reported as a mixture rsc.org |

| 1-Benzamidoisoquinoline (Amide) | DMSO-d₆ | ¹H | H11: Varies with substituent |

| 1-Benzamidoisoquinoline (Imide) | DMSO-d₆ | ¹H | H11: Varies with substituent mdpi.com |

| Testosterone Propionate | Not Specified | ¹³C | 11.3 |

| Testosterone Enanthate | Not Specified | ¹³C | 16.4, 25.6, 31.9, 37.3 nih.gov |

| Testosterone Cypionate | Not Specified | ¹³C | 35.1, 42.6 nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of this compound and its derivatives. These methods provide a molecular fingerprint, offering valuable information about the compound's structure and bonding.

In the IR spectrum of this compound, characteristic absorption bands corresponding to the various functional groups are observed. The C=O stretching vibrations of the dione (B5365651) moiety typically appear as strong bands in the region of 1650-1730 cm⁻¹. The presence of tautomerism can lead to the appearance of a broad O-H stretching band for the enol form, usually in the range of 3200-2500 cm⁻¹, and a C=C stretching vibration for the enone system around 1600 cm⁻¹. The C-S stretching of the thiophene ring and various C-H stretching and bending vibrations also give rise to characteristic peaks.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For instance, the C=C and C-S stretching modes of the thiophene ring often produce strong Raman signals. In metal complexes of this compound, both IR and Raman spectroscopy can be used to probe the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=O groups upon complexation can indicate the mode of coordination.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound, enabling the confirmation of its molecular formula and the elucidation of its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. This is a critical step in the identification and characterization of new derivatives of this compound.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in the mass spectrometric analysis of this compound and its derivatives. rsc.org The resulting mass spectrum displays the molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺, confirming the molecular weight. In addition to the molecular ion, the mass spectrum shows a series of fragment ions, which are formed through the cleavage of specific bonds within the molecule. The analysis of these fragment ions provides valuable information about the structure of the molecule and helps to elucidate its fragmentation pathways. For example, common fragmentation patterns for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

Interactive Table: Mass Spectrometry Data for Thiophene and Butane-1,3-dione Derivatives

| Compound | Ionization Mode | m/z | Formula |

| 1-(Thiophen-2-yl)butane-1,3-dione | Not Specified | 168.21 | C₈H₈O₂S sigmaaldrich.comchemdiv.com |

| 1-(2-Hydroxy-5-nitrophenyl)butane-1,3-dione | ESI | 246.0372 [M+Na]⁺ | C₁₀H₉NO₅ rsc.org |

| 1-(5-Bromo-2-hydroxyphenyl)butane-1,3-dione | ESI | 278.9622 [M+Na]⁺ | C₁₀H₉BrO₃ rsc.org |

| 1-(2-Hydroxy-4-methoxyphenyl)butane-1,3-dione | ESI | 231.0636 [M+Na]⁺ | C₁₁H₁₂O₄ rsc.org |

| 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione | ESI | 215.0685 [M+Na]⁺ | C₁₁H₁₂O₃ rsc.org |

X-ray Diffraction Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for this compound and its metal complexes. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

For this compound itself, a single-crystal X-ray structure would reveal whether the molecule exists in the diketo or enol form in the crystalline state, or potentially a co-crystal of both. It would also elucidate the planarity of the thiophene ring and the dione fragment, as well as any intramolecular hydrogen bonding that may stabilize a particular tautomer.

Interactive Table: Crystallographic Data for Related Dione Compounds and Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 1,4-Bis(thiophen-2-yl)butane-1,4-dione | Monoclinic | P2₁/c | 5.6345 | 6.2244 | 16.3779 | 92.902 | 573.66 | 2 nih.gov |

| 1-(Piperidin-1-yl)butane-1,3-dione | Monoclinic | P2₁/c | 5.4455 | 9.1901 | 17.8837 | 94.506 | 892.22 | 4 nih.gov |

| [Sm₂(tda)₃(H₂O)₅]·3H₂O | Triclinic | P-1 | - | - | - | - | - | - mdpi.com |

| [Eu₂(tda)₃(H₂O)₅]·3H₂O | Triclinic | P-1 | - | - | - | - | - | - mdpi.com |

| [Ni(TFPB)₂(DMSO)] | Triclinic | P-1 | - | - | - | - | - | - researchgate.net |

| [Cu(TFPB)₂] | Monoclinic | P2₁/n | - | - | - | - | - | - researchgate.net |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the electronic structure and photophysical properties of this compound and its derivatives. These methods provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound typically exhibits absorption bands in the ultraviolet and visible regions corresponding to π-π* and n-π* electronic transitions. The π-π* transitions are generally more intense and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the enone moiety of the enol tautomer. The n-π* transitions are typically weaker and involve the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific tautomeric form present.

Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been electronically excited. Upon absorption of a photon, the molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. For metal complexes of this compound, the ligand can act as an "antenna" by absorbing light and transferring the energy to the metal center, which can then luminesce. This is particularly relevant for lanthanide complexes, which often exhibit characteristic sharp emission bands. researchgate.net

Advanced Spectroscopic Techniques (e.g., EPR, Mössbauer, CD) for Specific Electronic and Magnetic Characterization of Metal Complexes

The characterization of metal complexes of this compound often necessitates the use of specialized spectroscopic techniques to probe their specific electronic and magnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying metal complexes with unpaired electrons, such as those of Cu(II) or high-spin Fe(III). ethz.chresearchgate.net The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the metal-ligand bonding. ethz.chnih.gov For instance, the g-values can help to determine the geometry of the complex, while the hyperfine coupling to the metal nucleus and ligand atoms can provide insights into the delocalization of the unpaired electron.

Mössbauer Spectroscopy is a highly specific technique for studying iron-containing complexes. It provides information about the oxidation state, spin state, and coordination environment of the iron nucleus. nih.govrsc.orgnih.gov The isomer shift (δ) is sensitive to the electron density at the nucleus and can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). mdpi.com The quadrupole splitting (ΔE_Q) is sensitive to the symmetry of the electric field around the nucleus and can provide information about the coordination geometry. nih.gov

Circular Dichroism (CD) Spectroscopy is used to study chiral molecules, including chiral metal complexes of this compound. CD measures the differential absorption of left and right circularly polarized light. osti.govresearchgate.net For chiral complexes, CD spectra can provide information about the absolute configuration of the complex and can be used to study conformational changes. researchgate.netmdpi.com In the case of lanthanide complexes, CD can be used to probe the chiral environment around the lanthanide ion, which can be influenced by the coordination of chiral ligands. osti.govrsc.org

Interactive Table: Spectroscopic Parameters from Advanced Techniques for Metal Complexes

| Technique | Complex Type | Parameter | Value | Reference |

| Mössbauer | Iron(III) diketone | Isomer Shift (δ) | ~0.62 mm/s | rsc.org |

| Mössbauer | Iron(III) diketone | Quadrupole Splitting (ΔE_Q) | up to 0.75 mm/s | rsc.org |

| EPR | Copper(II) | g-tensor (g∥, g⊥) | Varies with geometry | ethz.ch |

| EPR | Copper(II) | Hyperfine Coupling (A∥, A⊥) | Varies with geometry | ethz.ch |

| CD | Chiral Lanthanide | gcm (EuIII, ⁵D₀→⁷F₁) | -0.088 | researchgate.net |

| CD | Chiral Lanthanide | gcm (TbIII, ⁵D₄→⁷F₅) | -0.0806 | researchgate.net |

Theoretical and Computational Chemistry Investigations of 1 Thiophen 3 Yl Butane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Tautomeric Stability of 1-(Thiophen-3-yl)butane-1,3-dione

The most significant structural feature of 1,3-dicarbonyl compounds, including this compound, is their ability to exist in tautomeric forms, primarily the diketo and keto-enol forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and understanding the factors that govern the equilibrium between them.

Like other β-diketones, this compound can exist in equilibrium between its diketo form and two possible keto-enol tautomers. The stability of these enol forms is significantly influenced by the formation of a strong intramolecular hydrogen bond and the extent of electron delocalization within the resulting quasi-aromatic six-membered ring. In the case of unsymmetrical β-diketones, such as 1-phenylbutane-1,3-dione, the enol tautomer with more extended conjugation is predominantly favored. stackexchange.comechemi.com For this compound, this suggests that the enol form where the double bond is conjugated with the thiophene (B33073) ring would be more stable.

Computational studies on similar molecules, like 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione, have shown that the keto-enol form is preferred, with the hydroxyl group positioned closer to the thiophene-3-yl ring. ruc.dk Theoretical methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been successful in reproducing experimental geometric parameters for such systems. ruc.dk For substituted cyclohexane-1,3-diones, calculations have been employed to investigate the tautomeric equilibrium constants and the energy barriers between different forms. researchgate.net

Table 1: Computational Methods for Tautomer Analysis

| Computational Method | Application in β-Diketone Analysis | Reference |

|---|---|---|

| HF/6-31G* | Geometry optimizations for possible tautomers of benzoylcyclohexanedione. | researchgate.net |

| DFT (B3LYP) | Reproducing experimental parameters and determining relative tautomer stability. ruc.dk Used for studying proton transfer in pyridinyl-substituted cyclohexane-1,3-diones. nih.gov | ruc.dknih.gov |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving this compound

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate reaction mechanisms by mapping the potential energy surface. This involves locating stationary points, such as reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy barrier of a reaction.

For this compound, DFT calculations can elucidate the mechanism of tautomerization by identifying the transition states for the intramolecular proton transfer between the oxygen and carbon atoms. Studies on related systems, such as 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, have utilized the B3LYP functional with the 6-311+G(d,p) basis set to calculate the energies of stable tautomers and the transition states connecting them. nih.gov Such analyses reveal the activation energies required for interconversion, providing insights into the dynamics of the tautomeric equilibrium. nih.gov

Furthermore, DFT is applied to understand the reactivity of the dione (B5365651) in various chemical transformations. For instance, in Knoevenagel condensation reactions, where the active methylene (B1212753) group of the dione attacks an aldehyde, DFT can model the reaction pathway, identify the rate-determining step, and predict the stereochemical outcome. mdpi.com Similarly, mechanisms for reactions like halogenation can be explored, distinguishing between radical and electrophilic pathways. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for static structures and energies, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational changes, molecular flexibility, and intermolecular interactions in condensed phases.

For a molecule like this compound, MD simulations can explore its conformational landscape. Studies on similar heterocyclic systems, like 1,3-oxathiane, have used MD to show how flexible forms interconvert into more stable chair conformers at room temperature. researchgate.net This approach can identify the most populated conformations of the thiophene ring relative to the dione moiety and the dynamics of the acetyl group.

MD simulations are also invaluable for studying intermolecular interactions. In the context of materials science, understanding how thiophene-based molecules self-assemble is crucial. Combined DFT and MD modeling has been used to investigate π-π stacking interactions in thiophene-cored systems. bohrium.commdpi.com These studies quantify the strength of intermolecular binding and analyze how factors like molecular size and conformation affect the assembly, which is critical for designing materials with specific electronic properties. bohrium.commdpi.com

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions of this compound Systems

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally intensive, they can provide highly accurate results for energetic and spectroscopic properties.

High-level ab initio methods such as Multi-Reference Configuration Interaction (MRCI) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for accuracy. rsc.org These methods could be applied to this compound to obtain precise predictions of its electronic absorption spectrum, ionization potential, and electron affinity. For example, calculations on C₃H₃ isomers using MRCI and CCSD(T) have been performed to investigate their electronically excited states and ionization energies, demonstrating the power of these methods to aid in experimental detection and characterization. rsc.org

Ligand Field Theory and Computational Studies of Metal-Ligand Bonding in this compound Complexes

This compound can act as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form stable chelate complexes. Ligand Field Theory (LFT) is a theoretical model that describes the electronic structure of transition-metal complexes, focusing on the splitting of the metal's d-orbitals by the surrounding ligands. purdue.eduwpmucdn.com

Modern computational chemistry has integrated LFT with quantum mechanical calculations, often using DFT, to create powerful predictive tools. researchgate.net These computational approaches can determine the d-orbital energy levels, which in turn allows for the rationalization and prediction of spectroscopic properties (d-d transitions), magnetic behavior (paramagnetism, spin state), and thermodynamic stability of the complexes. whiterose.ac.ukrsc.org

For a complex of this compound with a transition metal like copper(II) or iron(III), computational LFT could predict its geometry (e.g., octahedral or square planar), spin state (high-spin vs. low-spin), and electronic spectrum. Recently developed programs can perform real-time calculations of these properties based on the molecular geometry, providing detailed insights into the nature of the metal-ligand bonding. whiterose.ac.uk

Table 2: Principles of Ligand Field Theory

| Concept | Description | Reference |

|---|---|---|

| d-Orbital Splitting | The electrostatic field of the ligands removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels (e.g., t₂g and eg in an octahedral field). | purdue.edu |

| Metal-Ligand Bonding | LFT incorporates molecular orbital theory to describe the covalent character of the bonds between the metal and the ligand. | purdue.edu |

| Spectroscopic Properties | The energy difference between the split d-orbitals corresponds to the energy of photons absorbed in d-d electronic transitions, which fall in the UV-Vis region. | whiterose.ac.uk |

| Magnetic Properties | The filling of the split d-orbitals according to Hund's rule and the Pauli exclusion principle determines the number of unpaired electrons and thus the magnetic susceptibility of the complex. | whiterose.ac.uk |

Cheminformatics and QSAR/QSPR Studies (excluding clinical SAR) for Structural Insights and Property Prediction

Cheminformatics applies computational methods to manage and analyze chemical information. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

While no specific QSAR/QSPR studies for this compound were found, research on analogous structures demonstrates the approach. For example, a QSAR study on cyclohexane-1,3-dione derivatives identified key structural features related to their anticancer activity. nih.gov The model showed a strong correlation between the observed activity and descriptors representing the compounds' physicochemical and electronic structures. nih.gov

A similar QSPR model could be developed for a series of thiophene-containing β-diketones. By calculating a range of molecular descriptors for each compound (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies), a statistical model could be built to predict properties like solubility, melting point, or chromatographic retention time. Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic targets with desired properties.

Advanced Research Applications of 1 Thiophen 3 Yl Butane 1,3 Dione in Materials Science and Technology

Development of Functional Materials and Polymers Incorporating 1-(Thiophen-3-yl)butane-1,3-dione Moieties

The incorporation of this compound and its derivatives into polymer chains allows for the synthesis of functional materials with tailored properties. The thiophene (B33073) unit contributes to the polymer's electronic characteristics and stability, while the β-diketone group provides a versatile site for further reactions, complexation, or influencing polymer architecture.

Thiophene-containing polymers are known for their applications in organic electronics and materials science. chemrxiv.org The introduction of linkers, such as acetylene, between donor and acceptor units in thiophene-based polymers can reduce steric hindrance, leading to more planar polymer structures. evitachem.com This planarity can enhance electronic communication along the polymer backbone. Studies on alternating copolymers containing fluorene (B118485) and naphthothiadiazole units have shown that the inclusion of ethynylene or ethynylene–thiophene spacers can lead to red-shifted absorption maxima and low band gaps compared to polymers with only thiophene spacers. evitachem.comnih.gov Although these polymers showed moderate molecular weights and limited solubility in common organic solvents, their thermal stability was good. evitachem.com

Table 1: Comparison of Thiophene-Based Polymer Properties

| Polymer Type | Key Structural Feature | Observed Properties | Potential Applications |

|---|---|---|---|

| Alternating Copolymers | Donor-acceptor architecture with thiophene units | Tunable optical and electrochemical properties | Polymer Solar Cells, OLEDs |

These findings underscore the principle that modifying the linker and co-monomer units in thiophene-based polymers, a strategy applicable to polymers derived from this compound, is an effective way to tune the material's optoelectronic properties for specific device applications. evitachem.com

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Featuring this compound Complexes

The β-diketone group of this compound is an excellent chelating agent for metal ions, particularly lanthanides like europium (Eu³⁺) and terbium (Tb³⁺). These metal complexes are of significant interest for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs).

The "antenna effect" is the key principle behind the luminescence of these complexes. The organic ligand, in this case, this compound, absorbs light energy (e.g., UV radiation) and efficiently transfers it to the central lanthanide ion. nih.govresearchgate.net The ion then emits this energy as light at its own characteristic, sharp, and color-pure wavelengths. nih.govresearchgate.net

Europium(III) complexes are particularly valued for their intense red emission, a critical color for full-color displays. researchgate.net Research on a related complex, tris(thenoyltrifluoroacetonate)europium(III) or [Eu(TTA)₃], has demonstrated that these materials exhibit intense photoluminescence with high color purity. researchgate.net When used in OLEDs, however, the performance can be complex. While a pure film of the europium complex might show broad, undesirable emissions due to phosphorescence from the ligand and inefficient energy transfer, this can be overcome. researchgate.net A common strategy is to use the europium complex as a dopant within a host matrix, such as 4,4'-bis(carbazol-9-yl)biphenyl (CBP), which can lead to the desired sharp emission lines characteristic of the lanthanide ion. researchgate.net

Table 2: Luminescence Properties of Europium(III) Diketonate Complexes

| Complex System | Excitation Mechanism | Emission Characteristics | Relevance to OLEDs |

|---|---|---|---|

| Eu(III) chelated with β-diketone ligands | Ligand absorbs UV light and transfers energy to Eu(III) ion (antenna effect). researchgate.net | Sharp, narrow-band red emission from the ⁵D₀ → ⁷F₂ transition of Eu(III). researchgate.net | Ideal for achieving high-purity red color in displays. researchgate.net |

| Pure complex film in OLED | Electroluminescence can show broad bands from ligand phosphorescence. researchgate.net | Inefficient energy transfer may lead to poor color purity. researchgate.net | May require device architecture optimization. |

The development of new 1,3,5-triazine (B166579) derivatives and other architectures for OLEDs highlights the ongoing search for materials with optimal energy levels (HOMO/LUMO) and structural stability for efficient device performance. nih.gov The principles learned from these systems can inform the design of OLEDs incorporating this compound complexes.

Photochromic and Thermochromic Materials Derived from this compound

Photochromic and thermochromic materials, which change color in response to light or temperature, respectively, represent a dynamic area of materials science. Thiophene-based compounds are promising candidates for these applications due to their robust and versatile chemical nature.

Research has shown that thiophene derivatives can exhibit photochromism. chemrxiv.org For instance, a β-enamino diketone derived from thiophene was found to be light-sensitive, displaying positive photochromism (coloring upon irradiation) in solution and negative photochromism (bleaching upon irradiation) in its crystalline state. chemrxiv.org This dual behavior in different phases is a unique and valuable property.

Furthermore, photochromic thiophene oligomers based on bisthienylethenes have been synthesized. rsc.org These molecules can be reversibly switched between two states by alternating irradiation with UV and visible light, which in turn switches their fluorescence emission. rsc.org This property makes them suitable for applications such as fluorescent switches and potential data storage materials. rsc.org While direct studies on the thermochromic properties of this compound are not widely reported, the structural similarity to other stimuli-responsive systems suggests potential in this area, likely through the formation of metal complexes that exhibit temperature-dependent coordination or structural changes.

Sensing Applications and Chemodosimeters Utilizing this compound Ligands

The ability of this compound to act as a ligand for metal ions makes it a highly effective component in chemical sensors, or chemosensors. nih.gov Thiophene-based chemosensors are valued for their potential in the selective and quantitative detection of metal ions in various environments. nih.gov

These sensors typically operate through fluorescence or colorimetric changes upon binding with a target analyte. The coordination of a metal ion can either enhance the fluorescence (Chelation-Enhanced Fluorescence, CHEF) or quench it (Chelation-Enhanced Quenching, CHEQ). nih.gov

Thiophene-based sensors have been developed for a range of cations:

Al³⁺: A sensor using a thiophene moiety demonstrated high selectivity for aluminum ions in a near-perfect aqueous solution, showing a "turn-on" fluorescent response. nih.gov

Cu²⁺ and Cd²⁺: Thiophene-appended benzothiazole (B30560) compounds have been used for the ratiometric detection of copper and cadmium ions. nih.gov

Th⁴⁺: A fluorescent sensor based on a β-diketone derivative was designed for the selective detection of thorium ions in aqueous solutions and was successfully used for imaging in living cells. researchgate.net

Fe³⁺ and Hg²⁺: Dicyanoisophorone-based sensors have been developed for the discriminative sensing of iron and mercury ions. nih.gov

The design of these sensors often involves creating a donor-π-acceptor (D-π-A) structure, where the thiophene ring can act as a π-bridge to facilitate intramolecular charge transfer (ICT), influencing the optical properties upon ion binding. nih.govrsc.org The diketone functionality of this compound provides a well-defined binding site for metal ions, making it an excellent candidate for the development of new, highly selective chemosensors. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Scaffolds

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The versatile coordination capability of the β-diketone group in this compound makes it a suitable organic linker for the synthesis of these highly porous and functional materials.

While specific MOFs using this compound are not extensively documented, the principles are well-established using analogous thiophene-based linkers, such as 2,5-thiophenedicarboxylic acid (H₂tdc). jyu.fi For example, 3D zinc-organic frameworks have been created using mixed ligands including H₂tdc. jyu.fi These frameworks can exhibit fascinating properties like interpenetration and structural transformations, such as single-crystal-to-single-crystal (SCSC) solvent exchange. jyu.fi

The properties of MOFs are highly tunable based on the choice of metal and organic linker. researchgate.net For instance, photoluminescent 3D lanthanide MOFs have been assembled using tripodal organic linkers, resulting in frameworks that display bright green luminescence with high efficiency and long lifetimes, properties conferred by the encapsulated lanthanide ions (e.g., Tb³⁺). researchgate.net The thiophene moiety within the linker can also impart specific functionalities, such as selective gas sorption, due to the polar nature of the micropore walls. nih.gov

Table 3: Examples of Thiophene-Based MOFs and Their Properties

| MOF System | Linker(s) | Metal Ion(s) | Key Feature/Property |

|---|---|---|---|

| {[Zn(bpt)(tdc)]·dmf}n | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt), 2,5-thiophenedicarboxylic acid (H₂tdc) | Zn²⁺ | Interpenetrated 3D pillared-layer structure. jyu.fi |

| {[Zn₂(bpt)(tdc)₂]·2(dmf)}n | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt), 2,5-thiophenedicarboxylic acid (H₂tdc) | Zn²⁺ | Can undergo single-crystal-to-single-crystal solvent exchange. jyu.fi |

The use of this compound as a linker could lead to new MOF structures with unique topologies and functionalities, combining the porosity of the framework with the electronic and coordinating properties of the thiophene-diketone unit.

Nanomaterials and Hybrid Architectures Based on this compound Ligands

The application of this compound extends to the fabrication of nanomaterials and complex hybrid architectures. Its ability to coordinate with metal centers and its inherent chemical functionalities make it a versatile building block in this domain.

Thiophene derivatives have been successfully used to create various nanostructures. For example, thiophene derivative-loaded nanoparticles have been developed for biomedical applications. In one study, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which enhanced its antitumor activity compared to the free compound. nih.gov This demonstrates the potential of using nanoparticle delivery systems to improve the efficacy of functional thiophene-based molecules.

Furthermore, the porous nature of frameworks built with thiophene-based ligands allows for the creation of hybrid materials. Covalent Organic Frameworks (COFs) with thiophene units can act as hosts for guest molecules, such as dyes. sigmaaldrich.com This encapsulation can lead to hybrid materials with enhanced properties, for instance, by broadening the light absorption range of the material for improved photocatalytic activity. sigmaaldrich.com The diketone moiety of this compound can serve as a strong anchoring point for creating metal oxide nanoparticles within a polymer or framework matrix, or for surface functionalization of pre-formed nanomaterials, thereby creating sophisticated hybrid architectures with combined or enhanced functionalities.

Catalytic Applications of 1 Thiophen 3 Yl Butane 1,3 Dione and Its Metal Complexes

Homogeneous Catalysis with 1-(Thiophen-3-yl)butane-1,3-dione Metal Complexes

There are no available research findings detailing the use of metal complexes derived from this compound in homogeneous catalysis. While metal complexes of other β-diketones are widely used as homogeneous catalysts, specific examples or studies involving this particular ligand could not be identified.

Heterogeneous Catalysis and Supported Catalysts Derived from this compound

Information regarding the application of this compound or its complexes in heterogeneous catalysis is not available in the reviewed literature. There are no documented instances of this compound being used to create supported catalysts for any specific industrial or laboratory-scale reactions.

Asymmetric Catalysis and Chiral Induction Using this compound Ligands

The use of this compound in asymmetric catalysis and for chiral induction has not been reported. The development of chiral ligands is a sophisticated area of research, and while thiophene-based structures have been explored for this purpose, no studies have been published that specifically utilize this compound to induce enantioselectivity in chemical reactions. rsc.org

Photocatalysis and Electrocatalysis Mediated by this compound Complexes

There is no scientific literature available describing the role of this compound complexes in either photocatalysis or electrocatalysis. Research into conjugated polymers containing dibenzo[b,d]thiophene sulfone and 1,3,5-triazine (B166579) has shown potential for photocatalytic hydrogen evolution, but this is unrelated to the specific compound . rsc.org

Specific Organic Transformations Catalyzed by this compound Systems (e.g., C-C coupling, oxidation, reduction)

No specific examples of organic transformations, such as C-C coupling, oxidation, or reduction reactions, catalyzed by systems involving this compound have been documented. While palladium-catalyzed oxidative coupling of thiophenes is a known process, it utilizes different ligand systems. nih.gov Similarly, research on the synthesis and reactions of other di(thiophen-2-yl)alkane diones does not involve the target compound in a catalytic capacity. nih.gov

Reaction Mechanism Elucidation in Catalytic Cycles Involving this compound

Due to the absence of any reported catalytic activity for this compound, there has been no elucidation of reaction mechanisms involving this compound. Mechanistic studies are contingent on the existence of a catalytic process to investigate.

Analytical Methodologies and Applications of 1 Thiophen 3 Yl Butane 1,3 Dione in Chemical Analysis

Development of Extraction and Separation Methods Utilizing 1-(Thiophen-3-yl)butane-1,3-dione (e.g., solvent extraction of metal ions)

Solvent extraction is a primary technique for the separation and purification of metal ions, relying on the selective transfer of a metal species from an aqueous phase to an immiscible organic phase. This transfer is often facilitated by a chelating agent that forms a neutral, organophilic complex with the metal ion. β-Diketones are a prominent class of such extractants. The extraction process is highly dependent on factors like pH, the nature of the organic solvent, and the presence of synergistic agents.

The acidic nature of the enol form of β-diketones allows for the extraction of metal ions from acidic aqueous solutions. The general equilibrium for the extraction of a metal ion (Mⁿ⁺) with a β-diketone (HL) can be represented as:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

While extensive research has been dedicated to the solvent extraction capabilities of TTA for a vast number of metals, including lanthanides and actinides, there is a notable scarcity of published studies specifically detailing the use of this compound for similar purposes. The efficiency of extraction, selectivity for specific metals, and optimal conditions (e.g., pH range, suitable organic diluents) have not been systematically determined for this particular compound. Consequently, no detailed data tables on its extraction constants or distribution ratios for various metal ions can be provided at this time. Theoretical interest exists in how the change in the thiophene (B33073) ring's point of attachment from the 2- to the 3-position influences the compound's acidity and steric factors, which would, in turn, affect its extraction behavior, but experimental validation is not available in the reviewed literature.

Spectrophotometric and Fluorometric Reagents Based on this compound for Metal Ion Detection

The formation of metal chelates with β-diketones often results in compounds with distinct optical properties, which can be exploited for quantitative analysis using spectrophotometry or fluorometry. The formation of a colored complex allows for the determination of metal ion concentration by measuring light absorbance at a specific wavelength (UV-Vis spectrophotometry). Similarly, if the resulting metal chelate is fluorescent, its emission intensity can be correlated with the analyte concentration, often providing higher sensitivity and selectivity.

The analytical utility of these methods depends on several factors:

Molar Absorptivity: A high molar absorptivity for the complex leads to greater sensitivity in spectrophotometric methods.

Quantum Yield: A high fluorescence quantum yield is desirable for fluorometric methods.

Selectivity: The reagent should ideally react with a limited number of ions under specific conditions, or the resulting complexes should have distinct spectral properties.

Stability: The complex must be stable for a sufficient period to allow for accurate measurement.

Despite the theoretical potential for this compound to form chromogenic or fluorogenic complexes with metal ions, the scientific literature lacks specific studies that characterize these properties. There are no established spectrophotometric or fluorometric methods for the detection of metal ions using this reagent. Therefore, data on wavelengths of maximum absorbance (λmax), molar absorptivity, detection limits, or the specific metal ions that form analytically useful complexes are not available.

Chromatographic Applications (e.g., HPLC, GC) of this compound as a Derivatizing Agent or Stationary Phase Component

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of analytes in complex mixtures. The application of β-diketones in chromatography can occur in two main ways:

Derivatizing Agent: Metal ions are often non-volatile and may lack a suitable chromophore for UV detection in HPLC. By reacting them with a chelating agent like a β-diketone, they can be converted into neutral, thermally stable, and volatile metal chelates. These derivatives can then be separated and detected by GC, often with an electron capture detector (ECD) if the ligand contains halogen atoms. For HPLC, the derivatization can introduce a strong chromophore, enabling sensitive UV-Vis detection.

Stationary Phase Component: A chelating agent can be chemically bonded or physically coated onto a solid support (like silica) to create a stationary phase for HPLC. Such phases can separate metal ions based on the differential stability of the chelates formed on the column.

There is no evidence in the available literature of this compound being used as either a pre-column derivatizing agent for the GC or HPLC analysis of metal ions or as a component in a chromatographic stationary phase. Research in this area has predominantly focused on fluorinated β-diketones due to the enhanced volatility and detectability they impart to metal chelates.

Electrochemical Sensors and Biosensors Employing this compound

Electrochemical sensors, such as ion-selective electrodes (ISEs), operate by generating a potential that is related to the concentration of a specific ion. The selective recognition element in an ISE is often a neutral carrier or an ion-exchanger incorporated into a polymeric membrane. Chelating agents like β-diketones can serve as such ionophores for certain metal cations. The selectivity of the electrode is determined by how strongly and selectively the ionophore binds to the target metal ion.

Furthermore, chelating agents can be used to modify the surface of electrodes (chemically modified electrodes) to preconcentrate metal ions from a sample solution before their determination by techniques like anodic stripping voltammetry, leading to very low detection limits.

A search of the scientific literature did not yield any reports on the development or application of electrochemical sensors or biosensors that employ this compound as the active sensing component. The potential of this compound to act as an ionophore in potentiometric sensors or as a surface modifier for voltammetric analysis remains an unexplored area of research.

Isotope Labeling and Tracing Studies Using this compound

Isotope labeling is a technique used to track the passage of a substance through a system, whether it be a chemical reaction, a metabolic pathway, or an environmental system. This involves replacing one or more atoms of the molecule with their isotope (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H or ³H). The labeled compound is chemically identical to its unlabeled counterpart but can be detected by mass spectrometry or by its radioactivity.

While isotope labeling is a widely used methodology, there are no specific studies found that describe the synthesis of isotopically labeled this compound or its use in any tracing studies. Such an application would first require the development of a synthetic route to introduce an isotopic label into the molecule's structure.

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring using this compound

The analysis of trace levels of contaminants, particularly heavy metals, in environmental samples is of significant importance. Advanced analytical methods often rely on a preconcentration or separation step to isolate the analyte from the complex sample matrix and increase its concentration to a level detectable by an instrument.

The properties of β-diketones make them suitable for such roles, for instance, in synergistic extraction systems or in the formation of complexes for analysis by highly sensitive techniques. However, the application of this compound in these advanced analytical schemes for trace analysis or environmental monitoring has not been reported. The development of specific methods, such as its use in solid-phase extraction cartridges or as a reagent in flow-injection analysis systems, has not been documented.

Synthesis and Research on Structural Analogues and Derivatives of 1 Thiophen 3 Yl Butane 1,3 Dione

Modifications on the Thiophene (B33073) Ring: Substitution Patterns and Heteroaromatic Variations

Substitution Patterns: A common modification is halogenation, such as the bromination of thiophene rings in related diketone structures. nih.govnih.gov These reactions can be regioselective, yielding specific isomers depending on the reaction conditions. nih.gov The introduction of substituents alters the electronic properties of the ring, which can influence the reactivity of the entire molecule.

Heteroaromatic Variations: Beyond substitution, the entire thiophene moiety can be replaced with other heteroaromatic systems to create analogues with distinct characteristics. Research has shown the successful synthesis of related diketone compounds where the thiophene unit is replaced by furan (B31954) or pyrrole (B145914) rings. nih.govnih.gov The thiophene ring is often explored as a bioisosteric replacement for phenyl rings, a strategy used to modify physicochemical properties and metabolic stability in drug discovery. nih.gov This suggests that phenyl-butane-1,3-dione and its derivatives are closely related and frequently studied analogues.

Table 1: Examples of Modifications on the Heteroaromatic Ring

| Original Scaffold | Modification Type | Resulting Structure/Analogue | Reference |

|---|---|---|---|

| Thiophene | Substitution | Bromo-thiophene derivatives | nih.gov, nih.gov |

| Thiophene | Heteroaromatic Variation | Furan-containing analogues | nih.gov, nih.gov |

| Thiophene | Heteroaromatic Variation | Pyrrole-containing analogues | nih.gov, nih.gov |

| Thiophene | Heteroaromatic Variation | Phenyl-containing analogues | nih.gov |

Alterations of the β-Diketone Backbone: Chain Length and Substituent Effects

The β-diketone backbone is crucial to the chemical identity of 1-(thiophen-3-yl)butane-1,3-dione, existing as a dynamic equilibrium between keto and enol tautomers. This tautomerism governs its reactivity and ability to coordinate with metal ions. Altering this backbone by changing its length or adding substituents is a key strategy for creating derivatives.

Research on analogous structures, such as di(thiophen-2-yl)alkane diones, has demonstrated the extension of the diketone backbone. nih.govnih.gov For instance, syntheses have been reported for 1,6-di(thiophen-2-yl)hexane-1,6-dione and 1,7-di(thiophen-2-yl)heptane-1,7-dione, which extend the four-carbon butane (B89635) chain to six and seven carbons, respectively. nih.govnih.gov Such changes in chain length affect the molecule's flexibility and spatial orientation of the two thiophene rings, which can be critical for applications in materials or as ligands. The hybridization of the carbon atoms in the chain influences bond lengths and strengths, with increasing s-character leading to shorter, stronger bonds. ncert.nic.in

Table 2: Examples of β-Diketone Backbone Alterations

| Original Backbone | Alteration | Example Compound | Reference |

|---|---|---|---|

| Butane-1,3-dione | Chain Extension | 1,6-di(thiophen-2-yl)hexane-1,6-dione | nih.gov, nih.gov |

| Butane-1,3-dione | Chain Extension | 1,7-di(thiophen-2-yl)heptane-1,7-dione | nih.gov, nih.gov |

Hybrid Compounds Incorporating this compound with Other Pharmacophores

A significant area of synthetic chemistry involves creating hybrid molecules that combine the thiophene-dione scaffold with other pharmacophoric groups to generate novel structures with unique properties. This approach leverages the chemical functionalities of each component to build more complex molecular architectures.

One example is the synthesis of thiophene-triazole hybrids. nih.gov In these compounds, a thiophene moiety is covalently linked to a 1,2,4-triazole (B32235) ring system, another important heterocycle in chemical synthesis. nih.gov Another area of exploration involves linking thiophene units to other complex heterocyclic systems like thiazolo[5,4-d]thiazole. researchgate.net The synthesis of 2,5-dithiophen-2-yl-thiazolo[5,4-d]thiazole and its derivatives creates rigid, planar systems with potential for applications in materials science due to their electronic properties. researchgate.net These hybrid compounds are synthesized through multi-step reactions, often involving condensation of the thiophene-containing precursor with the building blocks of the second pharmacophore.

Stereoisomerism and Chiral Derivatives of this compound

Stereoisomerism becomes a key consideration when asymmetric centers are introduced into the this compound scaffold. While the parent molecule is achiral, substitutions on the β-diketone backbone or certain modifications to the thiophene ring can create chiral centers.

For example, substitution at the C2 position of the butane-1,3-dione chain would generate a stereocenter, leading to the existence of (R) and (S) enantiomers. The synthesis of such chiral derivatives would require either the use of chiral starting materials or the application of asymmetric synthesis methodologies. Although specific studies on the chiral derivatives of this compound are not broadly detailed in the provided context, the synthesis of chiral β-diketones is a well-established field in organic chemistry. The spatial arrangement of substituents in chiral derivatives can profoundly affect their interaction with other chiral molecules or surfaces, which is of paramount importance in fields like asymmetric catalysis.

Structure-Property Relationships (excluding clinical SAR) for this compound Analogues in Material Science or Catalysis

The relationship between the molecular structure of this compound analogues and their physical properties is a critical area of research, particularly for applications in material science and catalysis.